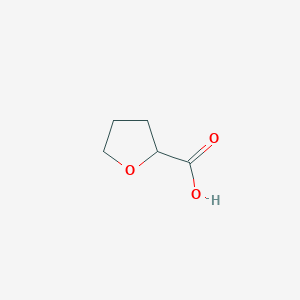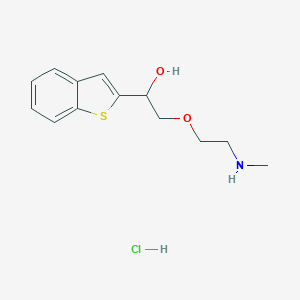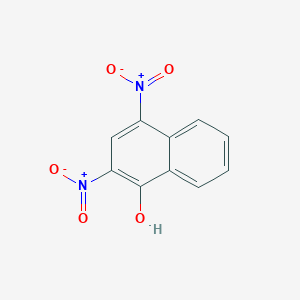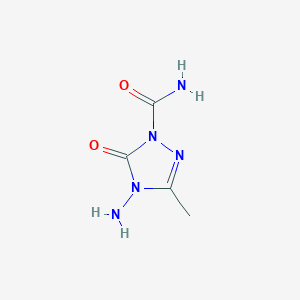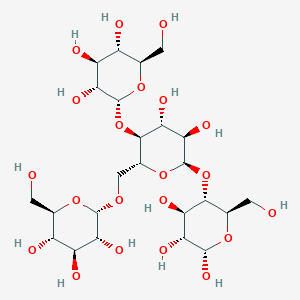
Glycogen
Descripción general
Descripción
Glycogen Description
Glycogen is a vital glucose storage polysaccharide found in many organisms, playing a crucial role in energy metabolism. It is a large, branched homopolymer of glucose, primarily composed of α-1,4-glucosidic linkages with α-1,6 linkages forming the branches. This structure allows for rapid release of glucose when needed by the organism .
Synthesis Analysis
The synthesis of glycogen is a complex process initiated by glycogenin, a protein that autocatalytically attaches glucose from UDP-glucose to itself, starting the formation of the glycogen molecule. Glycogen synthase then extends the chain, while the branching enzyme introduces α-1,6 linkages to create the branched structure . Glycogen synthase is a key enzyme in this process, and its structure and function are highly conserved across different species, indicating a common catalytic mechanism . The synthesis is tightly regulated and can be influenced by the amount of active glycogenin, which may serve as a rate-limiting factor in glycogen formation .
Molecular Structure Analysis
The molecular structure of glycogenin, which initiates glycogen synthesis, has been elucidated through crystallography. It contains a conserved DxD motif and an N-terminal beta-alpha-beta Rossmann-like fold, which are characteristic of glycosyltransferases. This structure is essential for the coordination of the catalytic divalent cation, typically Mn2+, which plays a critical role in the enzymatic activity . Similarly, the structure of glycogen synthase reveals a wide catalytic cleft and an active site architecture that is remarkably similar to that of glycogen phosphorylase, suggesting comparable substrate-binding properties .
Chemical Reactions Analysis
Glycogen synthesis involves the transfer of glucose residues to a growing α-1,4-glucan chain. This transfer is catalyzed by glycogen synthase, which can utilize both ADP and UDP glucose as donor substrates. The specificity for the glucosyl donor is determined by specific residues in the enzyme . Glycogen degradation follows an ordered pattern, with the most recently added glucose units being removed first, indicating a highly regulated process .
Physical and Chemical Properties Analysis
Glycogen's physical properties are influenced by its molecular structure. For instance, liver glycogen β particles can aggregate to form α particles, which are more resistant to enzymatic degradation. This property is altered in diabetic liver glycogen, suggesting a link to blood-sugar homeostasis . The diurnal changes in glycogen structure also reflect its dynamic nature in response to metabolic demands . Additionally, the interaction between glycogen synthase and glycogenin is crucial for the synthesis of glycogen particles of varying sizes, which may affect the physical properties of the stored glycogen .
Relevant Case Studies
In studies of diabetic mice, it was observed that the molecular structure of liver glycogen changes throughout the day, with diabetic glycogen being more susceptible to disruption by DMSO, indicating a potential target for diabetes treatment . Another study using mass spectrometry provided insights into the mechanism of glycogen initiation by glycogenin, which could have implications for understanding glycogen metabolism disorders .
Aplicaciones Científicas De Investigación
-
Biochemistry and Microbiology
- Application : Glycogen and starch are complex carbohydrates that serve as storage carbohydrates. Their detailed characterization is crucial .
- Methods : Various analytical methods and techniques exist for the characterization of these carbohydrates. These include isolation, purification, and fragmentation of both starch and glycogen .
- Results : The use of overlapping methods is the most promising approach for extensive characterization of glycans .
-
Glycobiology
- Application : Glycogen metabolism abnormalities can lead to excessive accumulation, causing a variety of glycogen storage diseases (GSDs). Microscopic visualization of glycogen deposits in cells and tissues is important for the study of normal glycogen metabolism as well as diagnosis of GSDs .
- Methods : A novel method for the detection of glycogen using a renewable, recombinant protein which contains the carbohydrate-binding module (CBM) from starch-binding domain containing protein 1 (Stbd1) has been developed .
- Results : GYSC binds glycogen and two other polymers of glucose, amylopectin and amylose. Immunofluorescence staining of cultured cells indicate a GYSC-specific signal that is co-localized with signals obtained with anti-glycogen or anti-glycogen synthase antibodies .
-
Microbiology
- Application : Glycogens play a role in prolonging the viability of microorganisms in the stationary phase by providing a source of carbon and energy .
- Results : The accumulated glycogen also plays an important role as the primary source of glucose for energy production during regrowth in the early inducible phase .
-
Molecular Biology
-
Sports Science
Direcciones Futuras
The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UJDJLXLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112573 | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glycogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
149820-99-5, 9005-79-2 | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 280 °C | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






